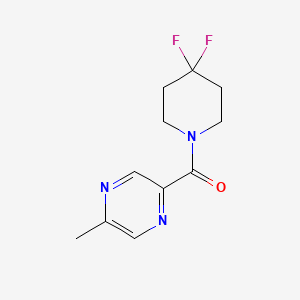

![molecular formula C16H11N5O2S2 B2956699 6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-90-9](/img/structure/B2956699.png)

6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The electrophilic (F+k) and nucleophilic (F−k) frontier function (FF) values, condensed to the particular k atoms of molecules, can be assessed by means of the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors, respectively, and the matrix of the overlap integrals .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Triazoles and their derivatives have been recognized for their potent antimicrobial properties . They can be effective against a range of microbial pathogens, including bacteria, fungi, and viruses . The specific structure of the compound may allow it to interact with microbial enzymes or cell structures, disrupting their function and leading to the death of the pathogen.

Anticancer Research

The structural flexibility of triazoles enables the design of molecules that can interact with various biological targets, making them promising candidates for anticancer drugs . They can inhibit the growth of cancer cells by targeting key pathways involved in cell proliferation and survival .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, triazoles have been explored for their antitubercular activity . They may work by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall in Mycobacterium tuberculosis .

Antiviral Properties

Triazole derivatives have shown potential as antiviral agents , particularly in the treatment of infections caused by RNA viruses. Their mechanism of action often involves the inhibition of viral replication enzymes or interference with viral entry into host cells .

Analgesic and Anti-inflammatory Uses

The compound’s ability to modulate inflammatory pathways can make it useful in the development of analgesic and anti-inflammatory medications . These applications are particularly relevant in the management of chronic pain and inflammatory diseases .

Material Science

Beyond biomedical applications, triazole derivatives can contribute to the field of material science . Their unique chemical properties may be utilized in the synthesis of novel materials with specific electronic, optical, or mechanical characteristics .

Mecanismo De Acción

The mechanism of action of triazoles is not specific to the compound you mentioned, but in general, triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Propiedades

IUPAC Name |

6-[(4-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S2/c22-21(23)12-5-3-11(4-6-12)10-25-15-8-7-14-17-18-16(20(14)19-15)13-2-1-9-24-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYORYBZNXYNKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2956638.png)